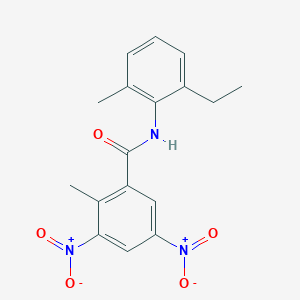
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one is a heterocyclic compound that combines the structural features of benzothiazole and quinazolinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one typically involves the condensation of 2-aminobenzothiazole with 1-methylquinazolin-4-one under acidic or basic conditions. One common method includes the use of acidic ionic liquids as catalysts, which facilitate the reaction between aromatic aldehydes, 2-aminobenzothiazole, and naphthol . The reaction conditions often involve moderate temperatures and the use of environmentally friendly solvents.
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions that are scalable and cost-effective. The use of green chemistry principles, such as recyclable catalysts and non-toxic solvents, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazole and quinazolinone derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for the survival and proliferation of microbial or cancer cells . Molecular docking studies have shown that this compound can form stable complexes with various enzymes, enhancing its biological efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylamino)naphthalene-1,4-dione: Known for its antibacterial properties.
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Demonstrates potent activity against cancer cell lines.
2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Exhibits antioxidant activity.
Uniqueness
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one is unique due to its dual structural features of benzothiazole and quinazolinone, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form stable complexes with enzymes makes it a versatile compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C16H12N4OS |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-1-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12N4OS/c1-20-12-8-4-2-6-10(12)14(21)18-15(20)19-16-17-11-7-3-5-9-13(11)22-16/h2-9H,1H3,(H,17,18,19,21) |
InChI Key |
SKSPPKMSPTUPJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12453967.png)

![3,5-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B12453985.png)
![(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12453991.png)


![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)
![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)

methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)


![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone](/img/structure/B12454041.png)

